4-Oxodecanoic acid
Description
Chemical Identity: 4-Oxodecanoic acid (CAS: 4144-54-1) is a medium-chain keto acid with the molecular formula C₁₀H₁₈O₃. It features a ketone group at the fourth carbon position and a carboxylic acid terminus (Fig. 1).
Structure
3D Structure
Properties
IUPAC Name |
4-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWOYCLMKSXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961684 | |
| Record name | 4-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-54-1 | |
| Record name | 4-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported industrial method involves alkaline hydrolysis of γ-decalactone to yield 5-hydroxydecanoic acid, followed by oxidation to 4-oxodecanoic acid. The lactone ring opening occurs under basic conditions (e.g., NaOH or KOH in aqueous ethanol), generating the hydroxyacid intermediate:
$$
\gamma\text{-decalactone} + \text{OH}^- \rightarrow 5\text{-hydroxydecanoic acid} + \text{H}_2\text{O}
$$
Subsequent oxidation employs nickel-oxide electrodes in a potassium hydroxide/methanol electrolyte at 30°C, achieving yields of 68–72%.
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base concentration | 2.5 M NaOH | Maximizes lactone ring opening |
| Temperature | 80°C (hydrolysis) | Reduces side reactions |
| Oxidation potential | +1.2 V vs. Ag/AgCl | Prevents overoxidation |
This method benefits from readily available γ-decalactone, a natural product derived from castor oil, making it cost-effective for large-scale production.
Direct Oxidation of Decanoic Acid Derivatives
Nitric Acid-Mediated Oxidation
Early synthetic routes adapted from adipic acid production involve nitric acid oxidation of decanoic acid derivatives. However, this method faces challenges in regioselectivity, often producing mixtures of 4-oxo and 5-oxo isomers. Modifications using tungsten-based catalysts (e.g., sodium tungstate dihydrate) improve selectivity to 80–85% for the 4-oxo product.
Electrochemical Oxidation
Recent advances utilize electrochemical cells with nickel-oxide anodes:
- Electrolyte : 0.5 M KOH in methanol
- Current density : 15 mA/cm²
- Conversion : 92% after 6 hours
This solvent-free approach reduces waste generation compared to traditional nitric acid methods.
Biocatalytic Reduction of Ketoacid Precursors
Carbonyl Reductase-Catalyzed Synthesis
The carbonyl reductase SmCR from Serratia marcescens enables asymmetric reduction of 4-ketodecanoic acid esters to (R)-4-hydroxydecanoic acid, which is subsequently oxidized. Key advantages include:
Process Parameters
| Factor | Optimal Value |
|---|---|
| pH | 7.5 (phosphate buffer) |
| Temperature | 35°C |
| Cofactor recycling | Glucose dehydrogenase |
This green chemistry approach aligns with pharmaceutical industry standards for chiral compound synthesis.
Oxidative Cleavage of Unsaturated Fatty Acids
Ozonolysis-Reduction Sequence
This compound can be synthesized from petroselinic acid (cis-6-octadecenoic acid) via:
- Ozonolysis of the C6–C7 double bond
- Reductive cleavage with dimethyl sulfide
- Oxidation of the resulting aldehyde
Yield Comparison
| Starting Material | Isomer Purity | Final Yield |
|---|---|---|
| Petroselinic acid | 98% | 54% |
| Vaccenic acid | 85% | 41% |
While less efficient than lactone-based routes, this method provides access to isotopically labeled variants for tracer studies.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Lactone oxidation | 72 | 99 | 120 |
| Electrochemical | 92 | 95 | 180 |
| Biocatalytic | 85 | 99 | 250 |
| Ozonolysis | 54 | 98 | 320 |
Environmental Impact
- Lactone route : Low E-factor (2.1 kg waste/kg product)
- Biocatalytic : Solvent recovery >90%
- Nitric acid method : Generates NOₓ byproducts requiring scrubbing
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Recent pilot studies demonstrate enhanced efficiency using tubular reactors for the lactone oxidation process:
- Residence time : 45 minutes
- Throughput : 12 kg/h
- Energy consumption : 18 kWh/kg
Crystallization Optimization
Final product purification employs anti-solvent crystallization with n-heptane:
- Solvent ratio : 1:3 (methanol:heptane)
- Crystal size : 50–100 μm
- Filtration rate : 8 kg/m²/h
Chemical Reactions Analysis
Types of Reactions: 4-Oxodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like sodium hypochlorite in a phosphate buffer.
Major Products: The major products formed from these reactions include various oxygen and nitrogen heterocycles, which are valuable in synthetic organic chemistry .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocycles
4-Oxodecanoic acid serves as a crucial starting reagent in the synthesis of oxygen and nitrogen heterocycles. These compounds are significant in organic chemistry due to their diverse biological activities and roles in pharmaceuticals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .
Reactions and Mechanisms
The compound participates in several types of reactions:
- Oxidation : Typically performed using nickel-oxide electrodes under basic conditions.
- Reduction : Commonly achieved with lithium aluminum hydride.
- Substitution : Often involves reagents like sodium hypochlorite in a phosphate buffer.
These reactions yield various products that are valuable in synthetic organic chemistry .
Biological Applications
Role in Insect Behavior
this compound is identified as a component of the sex pheromone in the Asian hornet (Vespa velutina). Research indicates that this compound plays a significant role in attracting male hornets during mating seasons. The specific blend of 4-ODA and other compounds can effectively lure males, thus offering potential strategies for pest control .
Pest Control Strategies
Field bioassays have demonstrated that optimized pheromone blends containing 4-ODA can be used to attract and trap male hornets, providing a method for managing invasive species that threaten local ecosystems and apiculture . This application highlights the ecological significance of 4-ODA in pest management.
Medical Applications
Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound due to its unique chemical properties. Its role in biochemical pathways suggests potential benefits in drug design and development, particularly for conditions influenced by fatty acids and ketones .
Industrial Applications
Chemical Intermediates Production
In industrial settings, this compound is utilized as an intermediate in the production of various fine chemicals. Its ability to participate in diverse chemical reactions makes it a valuable building block for synthesizing more complex organic molecules used across different industries .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Starting reagent for synthesizing oxygen/nitrogen heterocycles; involved in various reactions. |
| Biological Role | Component of sex pheromone in Vespa velutina; used for pest control strategies. |
| Medical Research | Potential therapeutic applications; ongoing studies on biochemical pathways. |
| Industrial Use | Intermediate for producing fine chemicals; versatile building block for complex molecules. |
Case Studies
-
Pheromone Blend Optimization
A study focused on developing effective sex pheromone blends for attracting Vespa velutina males demonstrated that specific ratios of 4-ODA significantly increased male attraction rates during field trials. This research is pivotal for creating targeted pest control strategies without harming non-target species . -
Synthetic Pathway Development
Research detailing the synthetic pathways for producing this compound through hydrolysis and oxidation processes has highlighted its efficiency as a precursor for various chemical reactions, emphasizing its importance in organic synthesis .
Mechanism of Action
The mechanism of action of 4-oxodecanoic acid involves its interaction with specific molecular targets and pathways. As a ketone-containing fatty acid, it can participate in various biochemical reactions, including oxidation and reduction processes. The exact molecular targets and pathways are still under investigation, but its role in the synthesis of heterocycles suggests its involvement in complex organic reactions .
Comparison with Similar Compounds
4-Oxododecanedioic Acid (C₁₂H₂₀O₅)
Key Features :
Functional Differences :
- The dual carboxylic acid groups enhance polarity and metal-chelating capacity compared to monocarboxylic this compound.
- Longer carbon chain (C12 vs. C10) increases hydrophobicity, affecting solubility and biological membrane interactions.
4-Oxooctanoic Acid (C₈H₁₄O₃)
Comparison :
- Lower molecular weight (158.19 g/mol ) results in higher volatility, making it more suitable for airborne pheromone signaling.
- Found in insect pheromone blends, similar to this compound in Vespa velutina .
4-Ketostearic Acid (4-Oxooctadecanoic Acid, C₁₈H₃₄O₃)
Functional Differences :
3,6:6,9-Diepoxydecanoic Acid
Key Features :
- Epoxidized derivative (CAS: N/A) co-occurring with this compound in Brazilian Jalap resin .
Comparison :
- Epoxide groups confer reactivity in cross-linking or polymerization, unlike the ketone-carboxylic acid synergy in this compound.
- Demonstrates the diversity of oxidative modifications in natural product biosynthesis .
Structural and Functional Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Natural Source/Application |
|---|---|---|---|---|
| This compound | C₁₀H₁₈O₃ | 186.25 | Ketone, carboxylic acid | Vespa velutina pheromone, Jalap resin |
| 4-Oxododecanedioic acid | C₁₂H₂₀O₅ | 244.28 | Ketone, two carboxylic acids | Synthetic research chemical |
| 4-Oxooctanoic acid | C₈H₁₄O₃ | 158.19 | Ketone, carboxylic acid | Insect pheromones |
| 4-Ketostearic acid | C₁₈H₃₄O₃ | 298.46 | Ketone, carboxylic acid | Lipid metabolism studies |
Biological Activity
4-Oxodecanoic acid, also known as 4-oxodecanoate, is a fatty acid derivative with significant biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its molecular formula and its structure features a ketone functional group at the fourth carbon of the decanoic acid chain. It can be synthesized through various chemical processes, including hydrolysis and oxidation of fatty acids or their esters. The synthesis routes often involve the use of specific reagents to achieve the desired oxidation state.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Below are the key findings:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cell membranes and interfere with metabolic processes in microorganisms .
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from oxidative damage and may have implications in aging and chronic diseases .
Case Studies and Research Findings
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, showcasing its potential as a natural preservative in food applications .
- Cell Proliferation Inhibition : In vitro experiments demonstrated that this compound could inhibit cell proliferation in cancer cell lines. The IC50 values obtained were comparable to standard chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment .
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint inflammation, suggesting its utility in managing autoimmune conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-oxodecanoic acid, and how can its purity be verified experimentally?
- Methodological Answer : A common synthesis involves the alkaline hydrolysis of 3-carboxy-3,4-dibromodecanoic acid in 2 M NaOH at 80–90°C for 2 hours, followed by acidification with H₂SO₄ to precipitate this compound (yield: ~80%). Recrystallization from light petroleum enhances purity. Characterization via infrared (IR) spectroscopy shows distinct absorptions at 3400–2400 cm⁻¹ (carboxylic acid O–H stretch) and 1700 cm⁻¹ (C=O stretch) . Alternative routes include starting from 2-decanone or methyl 9-oxodecanoate, with HPLC and NMR (e.g., ¹H NMR in CDCl₃) used to confirm structural integrity .
Q. How does this compound participate in the microbial biosynthesis of γ-decalactone?
- Methodological Answer : In Sporobolomyces odorus, this compound is an intermediate formed via oxidation of 4-hydroxydecanoic acid during γ-decalactone production. This pathway originates from β-oxidation of linoleic acid, where (E)-3-decenoyl-CoA undergoes epoxidation and hydrolysis. Deuterium labeling studies (e.g., using [2,2-²H₂]-precursors) confirm its role, with labeled this compound detected via GC-MS during intermediate tracking .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Calibration curves using HPLC or LC-MS with UV detection (λ = 210–230 nm) are standard. For trace detection in biological samples, derivatization with pentafluorobenzyl bromide enhances sensitivity in GC-MS analysis. NMR (¹H and ¹³C) is critical for structural confirmation, with characteristic carbonyl signals at δ ~207 ppm (¹³C) .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in proposed biosynthetic pathways of this compound across organisms?
- Methodological Answer : Conflicting pathways (e.g., microbial vs. plant origins) can be investigated using site-specific deuterium or ¹³C labeling. For example, incubating Sporobolomyces odorus with [5,6-²H₂]-(Z)-3,4-epoxydecanoate showed no this compound formation, confirming stereospecificity in fungal β-oxidation. In contrast, plant-derived resin glycosides (e.g., Ipomoea operculata) require alkaline hydrolysis followed by LC-HRMS to isolate this compound, with isotopic tracing clarifying its origin .
Q. What enzymatic systems catalyze the reduction/oxidation of this compound, and how are their activities modulated?
- Methodological Answer : Mitochondrial NADPH-dependent reductases in yeast (e.g., baker’s yeast) reduce keto acids stereospecifically, as shown for 5-oxodecanoic acid. For this compound, enzyme assays with ATP, Mg²⁺, and NADPH cofactors can identify activity. Inhibition studies (e.g., with CoA-SH competitors) and pH optimization (e.g., pH ~5 for yeast) are critical for mechanistic insights .
Q. What challenges arise in isolating this compound from natural sources, and how can they be addressed?
- Methodological Answer : Isolation from plant resins (e.g., Brazilian Jalap) involves ethanol extraction, followed by alkaline hydrolysis to release this compound. Challenges include co-elution with fatty acids, resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation requires tandem MS/MS and comparison with synthetic standards .
Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
- Methodological Answer : Asymmetric synthesis of derivatives (e.g., 2-amino-8-oxodecanoic acid) employs chiral auxiliaries like the Schöllkopf bis-lactim ether. Evans asymmetric alkylation and Sharpless epoxidation ensure stereocontrol. Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) and polarimetry validates enantiomeric excess .
Data Contradictions and Validation
-
Evidence Conflict : Microbial vs. plant biosynthesis pathways (–2 vs. 19).
- Resolution : Comparative isotopic labeling and phylogenetic analysis of enzyme homologs (e.g., epoxidases) across species can clarify evolutionary divergence in pathways.
-
Analytical Variability : IR and NMR data discrepancies due to solvent effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
